Trans-2-fluoro-1-methylcyclopropanecarboxylic acid
Overview
Description
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid: is a chemical compound with the molecular formula C5H7FO2 and a molecular weight of 118.11 g/mol . It is characterized by the presence of a cyclopropane ring substituted with a fluorine atom and a methyl group, making it a unique and interesting compound in the field of organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-fluoro-1-methylcyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a fluorinated alkene with a diazo compound under catalytic conditions. The reaction conditions often include the use of a metal catalyst such as rhodium or copper to facilitate the cyclopropanation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of trans-2-fluoro-1-methylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Cyclopropanecarboxylic acid: Lacks the fluorine and methyl substituents, making it less reactive in certain chemical reactions.
2-fluorocyclopropanecarboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
1-methylcyclopropanecarboxylic acid: Lacks the fluorine atom, resulting in different reactivity and stability.
Uniqueness: Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is unique due to the presence of both fluorine and methyl substituents on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research and industrial applications .
Biological Activity
Trans-2-fluoro-1-methylcyclopropanecarboxylic acid is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of a fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. The basic structure can be represented as follows:
Research indicates that this compound acts as a modulator of GPR120, a G protein-coupled receptor (GPCR) that plays a significant role in metabolic regulation. GPR120 is primarily expressed in adipose tissue and is involved in mediating the effects of polyunsaturated fatty acids (PUFAs), which can enhance insulin sensitivity and exert anti-inflammatory effects .
Key Mechanisms:
- Insulin Sensitization: By modulating GPR120, the compound may improve insulin sensitivity, making it a candidate for diabetes treatment .
- Anti-inflammatory Effects: The activation of GPR120 has been linked to decreased inflammation in monocytes and macrophages, potentially benefiting conditions like type 2 diabetes .
1. Diabetes Management
This compound shows promise in managing type 2 diabetes by enhancing glycemic control through its action on GPR120. This receptor's modulation can lead to improved insulin sensitivity, which is crucial for patients suffering from insulin resistance .
2. Anti-inflammatory Properties
The compound's ability to activate GPR120 suggests potential applications in treating inflammatory diseases. By promoting an anti-inflammatory response, it could be beneficial in conditions such as arthritis or metabolic syndrome .
Case Studies
Several studies have investigated the biological activity of cyclopropanecarboxylic acids, including this compound:
Properties
IUPAC Name |
(1S,2R)-2-fluoro-1-methylcyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO2/c1-5(4(7)8)2-3(5)6/h3H,2H2,1H3,(H,7,8)/t3-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPAMTHUZUGCJI-NQXXGFSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(C[C@H]1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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